molecular formula C16H22N2O6 B1404144 Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate CAS No. 879502-26-8

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

Cat. No. B1404144
M. Wt: 338.36 g/mol
InChI Key: PVELRGGHRVALPS-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .


Chemical Reactions Analysis

Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .

Scientific Research Applications

Microbial Degradation of Fuel Oxygenates

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, related to ethyl tert-butyl ether (ETBE) derivatives, has implications in environmental research, particularly in the microbial degradation of fuel oxygenates. These compounds, including ETBE, are used to improve fuel efficiency and reduce emissions. Their degradation in the environment, especially in subsurface conditions, is crucial for mitigating pollution. Microbial degradation pathways of ETBE and its intermediates, such as tert-butyl alcohol (TBA), have been explored, demonstrating the potential for bioremediation in contaminated sites. This research emphasizes the importance of understanding microbial interactions with ETBE-related compounds for environmental management and pollution control (Schmidt et al., 2004).

Biodegradation and Environmental Fate of ETBE

Further investigation into the biodegradation and fate of ETBE in soil and groundwater reveals the capabilities of microorganisms to utilize ETBE as a carbon and energy source, either aerobically or via cometabolism with alkanes. This research outlines the initial steps of ETBE aerobic biodegradation, identifying specific enzymes and genetic markers involved in the process. It underscores the environmental persistence of ETBE and its intermediates, highlighting the need for comprehensive studies on its behavior in different environmental settings. Such knowledge contributes to the development of effective strategies for the remediation of ETBE-contaminated environments (Thornton et al., 2020).

Analytical Methods for Antioxidant Activity

Although not directly related to Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, research on analytical methods for determining antioxidant activity provides a foundation for assessing the oxidative stability and potential antioxidant properties of various compounds, including those related to ETBE. Understanding the antioxidant capacity of compounds can inform their applications in food, medicine, and industrial products, contributing to the development of products with enhanced health benefits and longer shelf lives (Munteanu & Apetrei, 2021).

Thermophysical Property Measurements of Ether Mixtures

The study of mixtures containing ETBE and other ethers with non-polar solvents is vital for understanding their thermophysical properties, which has implications for their use in fuels and industrial applications. This research aims to develop a set of recommended values for the vapor-liquid equilibria and related properties of these mixtures, informing the optimization of fuel formulations and industrial processes involving ETBE and related compounds (Marsh et al., 1999).

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVELRGGHRVALPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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